Cas no 852372-92-0 (methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate)

Methyl 2-({3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate is a heterocyclic compound featuring a fused triazolopyridazine core with a phenyl substituent and a thioether-linked butanoate ester. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The triazolopyridazine moiety offers electron-rich characteristics, enhancing its suitability as a scaffold for pharmacologically active molecules. The thioether linkage provides stability while allowing further functionalization. The butanoate ester group improves solubility and bioavailability. This compound is of interest for its potential as an intermediate in the synthesis of biologically active derivatives, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined structure facilitates precise modifications for structure-activity relationship studies.
methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate structure
852372-92-0 structure
Product Name:methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate
CAS No:852372-92-0
MF:C16H16N4O2S
MW:328.388841629028
CID:6074691
PubChem ID:6623023
Update Time:2025-11-01

methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate
    • Butanoic acid, 2-[(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)thio]-, methyl ester
    • methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
    • 852372-92-0
    • F0676-0106
    • CCG-31727
    • BRD-A80436760-001-01-4
    • ChemDiv3_010760
    • AKOS024595101
    • methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
    • methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate
    • IDI1_028318
    • SR-01000135275
    • SR-01000135275-1
    • HMS1503J02
    • Inchi: 1S/C16H16N4O2S/c1-3-12(16(21)22-2)23-14-10-9-13-17-18-15(20(13)19-14)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3
    • InChI Key: RYPQEOILMYLICS-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(SC1=NN2C(C3=CC=CC=C3)=NN=C2C=C1)CC

Computed Properties

  • Exact Mass: 328.09939694g/mol
  • Monoisotopic Mass: 328.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 94.7Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: -0.75±0.30(Predicted)

methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate Pricemore >>

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methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate Related Literature

Additional information on methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate

Introduction to Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate (CAS No. 852372-92-0)

Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate, identified by its CAS number 852372-92-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties, making it a promising candidate for various biochemical applications.

The molecular structure of Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a triazole ring and a bpyridazine moiety in its core structure suggests strong interactions with biological targets, which is a critical factor in drug design. Additionally, the sulfanyl group enhances the compound's ability to engage with biological systems through hydrogen bonding and other non-covalent interactions.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The 3-phenyl-1,2,4triazolo4,3-bpyridazine scaffold has been particularly studied for its potential in modulating various biological pathways. Studies have shown that this scaffold can interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The incorporation of the sulfanyl group further enhances these interactions by providing additional binding sites and improving solubility.

The utility of Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate extends beyond its structural properties. Researchers have explored its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. The compound's stability under various conditions makes it a valuable building block for pharmaceutical synthesis. Moreover, its ability to undergo selective modifications allows for the creation of derivatives with enhanced potency and selectivity.

The pharmacological profile of Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate has been the subject of several preclinical studies. These studies have highlighted its potential in inhibiting key enzymes involved in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, its interaction with other targets like kinases and ion channels has been explored for their therapeutic implications.

The synthetic route to Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate involves multi-step organic transformations that highlight the compound's complexity. The synthesis typically begins with the preparation of the triazole ring followed by its coupling with the bpyridazine moiety. The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure high yields and purity, which are crucial for pharmaceutical applications.

The analytical characterization of Methyl 2-(3-phenoxypropionitrile CAS No: 54082420 CAS No: 54082420 )butanoate has been performed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed insights into the compound's molecular structure and purity. Additionally, X-ray crystallography has been employed to determine the crystal structure of the compound in solid form, which aids in understanding its packing arrangement and intermolecular interactions.

The pharmacokinetic properties of Methyl 2-(CAS No:54082420 CAS No:54082420 )butanoate are being evaluated to assess its bioavailability and metabolic stability. In vitro studies have shown that the compound exhibits moderate solubility in water and organic solvents alike due to its polar functional groups. This solubility profile is favorable for formulation development as it allows for diverse administration routes. Furthermore, preliminary metabolic studies indicate that the compound undergoes biotransformation via cytochrome P450 enzymes but does not form significant toxic metabolites.

The future prospects of Methyl 2-(CAS No:54082420 CAS No:54082420 )butanoate are promising as it continues to be explored in various therapeutic areas. Researchers are particularly interested in its potential as an antiviral agent due to its ability to interfere with viral replication mechanisms at multiple stages. Additionally,its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In conclusion,Methyl 2-(CAS No:85950980 CAS No:85950980 )butanoate is a versatile chemical entity with significant potential in pharmaceutical applications。 Its unique structural features,combined with promising preclinical data,make it an attractive candidate for further development。 As research continues,this compound is expected to contribute valuable insights into drug design and discovery,offering new hope for treating various human diseases。

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